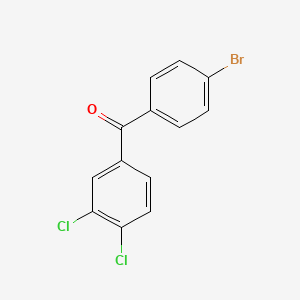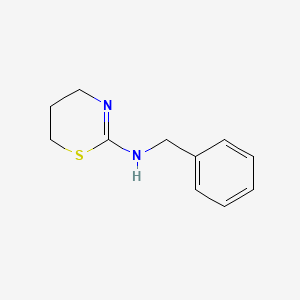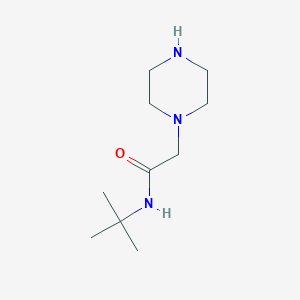
4-溴-3',4'-二氯苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a yellowish crystalline powder and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of bromine and chlorine atoms attached to a benzophenone core, which imparts unique chemical properties.
科学研究应用
4-Bromo-3’,4’-dichlorobenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Benzophenones are a class of organic compounds that are often used in the chemical industry for their photochemical properties . They can absorb ultraviolet light and release it as visible light, which makes them useful in a variety of applications, including sunscreens, plastics, and inks .
In terms of their mode of action, benzophenones can undergo a variety of chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the structure of the benzophenone molecule, which can in turn affect its physical and chemical properties .
The pharmacokinetics of benzophenones would depend on a variety of factors, including their specific chemical structure, the route of administration, and the individual’s metabolism. In general, benzophenones can be absorbed through the skin, metabolized in the liver, and excreted in the urine .
The action environment can also influence the behavior of benzophenones. For example, the presence of certain solvents can affect the absorption and emission properties of benzophenones .
生化分析
Biochemical Properties
4-Bromo-3’,4’-dichlorobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 4-Bromo-3’,4’-dichlorobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-Bromo-3’,4’-dichlorobenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit certain kinases, which play a role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3’,4’-dichlorobenzophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3’,4’-dichlorobenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
4-Bromo-3’,4’-dichlorobenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification processes .
Transport and Distribution
The transport and distribution of 4-Bromo-3’,4’-dichlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall biochemical effects .
Subcellular Localization
4-Bromo-3’,4’-dichlorobenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,4’-dichlorobenzophenone typically involves the acylation of 4-bromobenzoyl chloride with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
化学反应分析
Types of Reactions
4-Bromo-3’,4’-dichlorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the bromine atom.
4,4’-Dibromobenzophenone: Contains two bromine atoms instead of one bromine and two chlorine atoms.
3,4-Dichlorobenzyl bromide: Contains a benzyl bromide group instead of a benzophenone core
Uniqueness
4-Bromo-3’,4’-dichlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone core, which imparts distinct chemical reactivity and properties. This combination of halogens allows for versatile chemical modifications and applications in various fields of research and industry .
属性
IUPAC Name |
(4-bromophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSEBRBIWMBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373623 |
Source


|
| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-06-7 |
Source


|
| Record name | 4-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)






![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)





